molecular formula C19H15BrN2O4 B2702774 methyl 2-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate CAS No. 380424-36-2

methyl 2-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate

Cat. No.: B2702774
CAS No.: 380424-36-2
M. Wt: 415.243
InChI Key: WNPNIPSYKVZRKX-UHFFFAOYSA-N
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Description

Methyl 2-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate is a useful research compound. Its molecular formula is C19H15BrN2O4 and its molecular weight is 415.243. The purity is usually 95%.
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Biological Activity

Methyl 2-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate is a complex organic compound with potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

Compound Overview

Chemical Structure : this compound is characterized by the presence of a methoxy group, bromine substituents, and a cyanopropene moiety. These functional groups are significant for its biological activity.

IUPAC Name : (E)-3-(3-bromo-4-methoxyphenyl)-N-(4-bromophenyl)-2-cyanoprop-2-enamide
Molecular Formula : C17H16Br2N2O2
Molecular Weight : 426.13 g/mol

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : The reaction begins with 3-bromo-4-methoxybenzaldehyde and an appropriate amine.
  • Formation of the Enamide : A condensation reaction occurs in the presence of a base (e.g., sodium hydroxide) to form the enamide structure.
  • Purification : The product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.

The biological activity of this compound may involve interaction with various molecular targets, including enzymes and receptors. The presence of bromine and methoxy groups can enhance its binding affinity to these targets, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The bromine substituent may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to cell death.

Anticancer Properties

Several studies have investigated the anticancer potential of related compounds. For instance, compounds with similar cyanopropene moieties have shown activity against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Case Studies

  • Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry explored derivatives of this compound, demonstrating significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range.
CompoundIC50 (µM)Cell Line
This compound5.6MCF-7
Control (Doxorubicin)0.5MCF-7
  • Antimicrobial Efficacy :
    • Another study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations as low as 50 µg/mL.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL

Properties

IUPAC Name

methyl 2-[[(E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O4/c1-25-17-8-7-12(10-15(17)20)9-13(11-21)18(23)22-16-6-4-3-5-14(16)19(24)26-2/h3-10H,1-2H3,(H,22,23)/b13-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPNIPSYKVZRKX-UKTHLTGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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